Ganglioside GD2 Mixture (ammonium salt)

Description

Properties

Molecular Formula |

C78H144N6O34 |

|---|---|

Molecular Weight |

1710.0 g/mol |

IUPAC Name |

diazanium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C78H138N4O34.2H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-56(95)82-47(48(91)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)43-107-73-65(101)64(100)67(54(41-86)109-73)111-74-66(102)71(68(55(42-87)110-74)112-72-59(81-46(5)90)63(99)61(97)52(39-84)108-72)116-78(76(105)106)37-50(93)58(80-45(4)89)70(115-78)62(98)53(40-85)113-77(75(103)104)36-49(92)57(79-44(3)88)69(114-77)60(96)51(94)38-83;;/h32,34,47-55,57-74,83-87,91-94,96-102H,6-31,33,35-43H2,1-5H3,(H,79,88)(H,80,89)(H,81,90)(H,82,95)(H,103,104)(H,105,106);2*1H3/b34-32+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,57+,58+,59+,60+,61-,62+,63+,64+,65+,66+,67+,68-,69+,70+,71+,72-,73+,74-,77+,78-;;/m0../s1 |

InChI Key |

YRCWXRNEIKSMEW-CXKRSHBKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis in the Golgi Apparatus

Ganglioside GD2 biosynthesis occurs in the Golgi apparatus, beginning with ceramide formation. Ceramide, composed of sphingosine and a fatty acid, serves as the lipid backbone. Glycosyltransferases sequentially add carbohydrate residues:

-

GM3 Synthetase (ST3Gal V) : Attaches a sialic acid residue to lactosylceramide, forming GM3.

-

GD3 Synthetase (ST8Sia I) : Adds a second sialic acid to GM3, producing GD3.

-

β1,4-N-Acetylgalactosaminyltransferase (GD2S) : Transfers N-acetylgalactosamine (GalNAc) to GD3, yielding GD2.

This pathway results in GD2 variants with heterogeneous fatty acyl chains (C16:0 to C24:0), explaining the "mixture" designation.

Chemical Synthesis and Structural Features

Molecular Composition

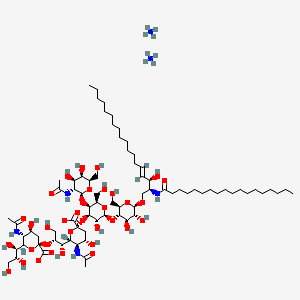

GD2’s structure includes:

Table 1: Chemical Properties of Ganglioside GD2 Mixture (Ammonium Salt)

Synthetic Challenges

-

Sialic acid linkage : Chemoselective α2-8 and α2-3 glycosidic bonds require precise enzymatic catalysis.

-

Fatty acid heterogeneity : Natural mixtures complicate purification, necessitating chromatographic separation.

Purification and Characterization Protocols

Extraction from Natural Sources

GD2 is isolated from tumor cell lines (e.g., neuroblastoma) via:

Analytical Validation

-

Mass spectrometry : Confirms molecular weight and fatty acid composition.

-

Thin-layer chromatography (TLC) : Rf values compared to standards.

Formulation and Stability Considerations

Stock Solution Preparation

GD2’s amphiphilic nature demands optimized solubilization:

Table 2: Stock Solution Preparation Guidelines

| Concentration | Volume for 1 mg | Notes |

|---|---|---|

| 1 mM | 0.5848 mL | Use sonication at 37°C |

| 10 mM | 0.0585 mL | Avoid repeated freeze-thaw |

Applications in Therapeutic Development

Chemical Reactions Analysis

Types of Reactions

Ganglioside GD2 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the ceramide portion of the molecule.

Reduction: This reaction can affect the sialic acid residues.

Substitution: This reaction can occur at the glycosidic linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glycosylation reagents .

Major Products Formed

The major products formed from these reactions include modified gangliosides with altered ceramide or sialic acid structures .

Scientific Research Applications

Cancer Research and Therapeutics

Targeting Tumor Cells

Ganglioside GD2 is often overexpressed in certain tumors, making it a valuable target for therapeutic strategies. For instance, studies have demonstrated that GD2 can be utilized in developing targeted therapies, including antibody-drug conjugates and immunotherapies. One notable approach involves the use of GD2-targeting aptamers, which can specifically bind to GD2-positive cells, facilitating targeted drug delivery. In vitro studies have shown that these aptamers can effectively deliver chemotherapeutic agents to GD2-expressing neuroblastoma cells, enhancing therapeutic efficacy while minimizing off-target effects .

Nanomedicine Development

Recent advancements have seen the integration of ganglioside GD2 into nanomedicine frameworks. For example, a study reported the creation of a self-assembling nanomedicine that selectively targets GD2-positive cells for delivering chemotherapeutic agents . This method not only improves drug localization but also reduces systemic toxicity, highlighting the potential of ganglioside GD2 in novel cancer treatment modalities.

Diagnostic Applications

Biomarker for Tumor Detection

Ganglioside GD2 serves as a biomarker for diagnosing certain cancers, particularly neuroblastoma. Its presence on the surface of tumor cells can be detected using specific antibodies in immunohistochemical assays, aiding in the identification and staging of tumors . The specificity of GD2 expression makes it an excellent candidate for developing diagnostic tools that can differentiate between malignant and benign tissues.

Structural and Functional Studies

Glycolipid Profiling

Ganglioside GD2 is often included in studies aimed at profiling glycolipids from various biological samples, such as tumor tissues. Researchers utilize techniques like thin-layer chromatography (TLC) and mass spectrometry (MS) to analyze the glycolipid composition in cancerous tissues . These studies contribute to understanding the role of glycosphingolipids in tumor biology and their potential as therapeutic targets.

Immunological Research

Vaccine Development

The immunogenic properties of ganglioside GD2 have prompted its exploration in vaccine development. By incorporating GD2 into vaccine formulations, researchers aim to elicit an immune response against tumor cells expressing this ganglioside . Preliminary studies suggest that such vaccines could enhance anti-tumor immunity and improve patient outcomes.

Case Study 1: Targeted Therapy with Aptamers

A study investigated the efficacy of an aptamer-based nanomedicine targeting GD2-expressing neuroblastoma cells. The results indicated that this approach significantly increased drug uptake in target cells compared to non-targeted controls, demonstrating improved therapeutic outcomes .

Case Study 2: Glycolipid Profiling in Tumors

Research analyzing glycolipid profiles from metastatic brain tumors highlighted the presence of gangliosides, including GD2. The study utilized various solvent systems for optimal separation and visualization, contributing valuable data on glycolipid composition in cancerous tissues .

Mechanism of Action

Ganglioside GD2 exerts its effects by interacting with cell surface receptors and modulating signal transduction pathways. It can enhance cell survival and invasion in cancer cells and contribute to T-cell dysfunction . The binding of antibodies to Ganglioside GD2 can lead to immune-independent cell death mechanisms .

Comparison with Similar Compounds

Comparison with Similar Gangliosides

Structural Comparisons

Gangliosides differ in carbohydrate composition and sialic acid linkages. Key structural distinctions include:

| Ganglioside | Sialic Acid Count | Core Structure | Key Modifications |

|---|---|---|---|

| GD2 | 2 | GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Ceramide | Terminal disialylation on galactose |

| GD3 | 2 | Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ1-Ceramide | Disialylation on lactosylceramide |

| GM3 | 1 | Neu5Acα2-3Galβ1-4Glcβ1-Ceramide | Monosialylation on lactosylceramide |

| GD1a | 2 | Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Ceramide | Branched sialylation on gangliotetraose |

- GD2 vs. GD3: Both are disialogangliosides, but GD2 has a terminal GalNAc residue absent in GD3. This structural difference underpins GD2’s selective recognition by monoclonal antibodies (e.g., 3F8, 14G2a) .

- GD2 vs. GM3: GM3 lacks the second sialic acid and GalNAc, making it a simpler monosialoganglioside. GM3 is ubiquitously expressed in normal tissues, unlike tumor-associated GD2 .

Analytical and Clinical Detection

- Quantitative Methods: HPLC: GD2’s retention time (2.48 glucose units) distinguishes it from GD3 (1.89 GU) and GM3 (1.65 GU) . Flow Cytometry: Anti-GD2 antibodies (e.g., 14G2a) enable specific detection without cross-reactivity . MALDI-MS: Non-imaging MALDI identifies GD2 and O-Ac-GD2 in tumor cells, critical for profiling cancer-specific gangliosides .

- Clinical Utility: Serum GD2 levels are elevated in neuroblastoma patients (vs. healthy controls) and correlate with disease progression . GD3, though abundant in plasma, lacks diagnostic relevance for neuroblastoma .

Research and Therapeutic Implications

- Antibody Design : Peptidic ligands mimicking GD2’s conformation (e.g., cyclic peptides) bind GD2 with induced-fit mechanisms, enabling small-molecule therapeutics .

- Drug Delivery: GD2-targeted nanomedicines exploit GD2’s tumor specificity, enhancing chemotherapeutic precision .

- Lipoprotein Association : Shed GD2 binds low-density lipoprotein (LDL) in serum, influencing immune evasion and biomarker detection strategies .

Q & A

Q. What are the structural characteristics of Ganglioside GD2, and how do they influence its role in cancer biology?

Ganglioside GD2 is a glycosphingolipid with a ceramide backbone linked to a complex oligosaccharide chain containing two sialic acid residues . Its structure includes a phosphatidylserine-derived lipid anchor with variable fatty acid chain lengths (C16–C24), which may be hydroxylated or unsaturated. This amphipathic structure enables GD2 to integrate into lipid rafts on cell membranes, facilitating its role in cell signaling and adhesion . In cancer biology, GD2's overexpression on neuroblastoma, melanoma, and breast cancer cells promotes tumorigenesis by enhancing cell proliferation, invasion, and immune evasion .

Methodological Insight : To study GD2's structural impact, researchers use mass spectrometry (MS) to profile lipid composition and monoclonal antibodies (e.g., [14.G2a]) for immunocytochemistry or flow cytometry .

Q. What experimental techniques are commonly employed to detect and quantify GD2 in cellular models?

- Immunodetection : Anti-GD2 monoclonal antibodies (e.g., ab68456) are used for immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry. These antibodies target GD2's carbohydrate epitopes and require validation using GD2-negative controls to ensure specificity .

- Mass Spectrometry (MS) : Reverse-phase liquid chromatography coupled with tandem MS (LC-MS/MS) enables quantification of GD2 molecular species. Internal standards (e.g., deuterated analogs) are critical for absolute quantification .

- Functional Assays : GD2's role in signaling can be assessed via siRNA knockdown of GD2 synthase (GD2S), followed by proliferation/apoptosis assays .

Key Consideration : Solubilize GD2 in chloroform:methanol:water (2:1:0.1) to avoid micelle formation, which may interfere with assays .

Q. How should GD2 mixtures be stored and handled to ensure stability in experimental settings?

- Storage : Lyophilized GD2 should be stored at -20°C in inert gas-purged vials to prevent oxidation. Reconstituted solutions in organic solvents (e.g., methanol) are stable for ≤1 week at -20°C .

- Handling : Avoid freeze-thaw cycles and exposure to light. For aqueous solutions, use ultrapure water and sterile filtration to minimize microbial contamination .

- Quality Control : Verify purity (>98%) via thin-layer chromatography (TLC) or MS before use, as batch-to-batch variability in fatty acid composition may affect experimental outcomes .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo experiments to evaluate GD2 as a therapeutic target in immunotherapy?

- Antibody-Based Therapies :

- In Vitro : Test anti-GD2 antibodies (e.g., hu14.18K322A) in cytotoxicity assays using GD2-positive cancer cells (e.g., neuroblastoma SH-SY5Y) and natural killer (NK) cells. Measure antibody-dependent cellular cytotoxicity (ADCC) via lactate dehydrogenase (LDH) release .

- In Vivo : Use xenograft models (e.g., NSG mice implanted with GD2-positive tumors) to evaluate antibody efficacy. Combine with cytokines (e.g., GM-CSF) to enhance immune activation .

- CAR T-Cell Therapy : Engineer T cells with GD2-specific chimeric antigen receptors (CARs). Validate specificity using GD2-negative cells and assess tumor regression in orthotopic models .

- Target Validation : Knock out GD2S via CRISPR-Cas9 in cancer cells and assess metastatic potential in zebrafish or murine models .

Data Contradiction Note : GD2 expression heterogeneity within tumors may lead to variable therapeutic responses. Use single-cell RNA sequencing to correlate GD2S mRNA levels with therapy resistance .

Q. What methodologies are recommended for resolving discrepancies in GD2 expression data across different cancer studies?

- Standardization of Detection : Use validated antibodies (e.g., ab68456) and include isotype controls to minimize false positives in IHC/IF . For MS, normalize GD2 levels to total lipid content or housekeeping lipids (e.g., phosphatidylcholine) .

- Sample Source : GD2 levels vary by tumor stage and microenvironment. Stratify data by clinical parameters (e.g., TNM stage) and compare matched normal tissues .

- Batch Effects : Account for differences in GD2 extraction protocols (e.g., Folch vs. Bligh-Dyer methods) and MS ionization efficiency .

Case Study : In breast cancer, GD2S mRNA levels are elevated in advanced-stage tumors but not in early-stage lesions. Use RT-qPCR with GD2S-specific primers to confirm transcript levels alongside protein assays .

Q. What strategies can optimize the specificity of GD2 detection in complex biological matrices using mass spectrometry?

- Chromatographic Separation : Use phenyl-hexyl columns to resolve GD2 from structurally similar gangliosides (e.g., GD1a, GD3) based on sialic acid count and ceramide chain length .

- Ionization Techniques : Electrospray ionization (ESI) in negative mode enhances detection of GD2's sialylated moieties. Optimize source parameters (e.g., capillary voltage, desolvation temperature) to reduce in-source fragmentation .

- Data Analysis : Employ lipid-specific software (e.g., Lipotype) for spectral matching against GD2 reference libraries. Confirm identifications via MS/MS fragmentation patterns .

Pitfall Alert : Co-eluting phospholipids may suppress GD2 ionization. Pre-fractionate samples using solid-phase extraction (SPE) with C18 cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.